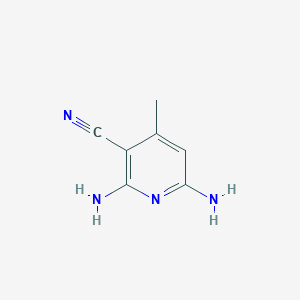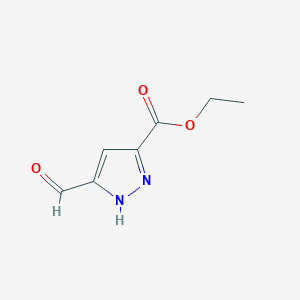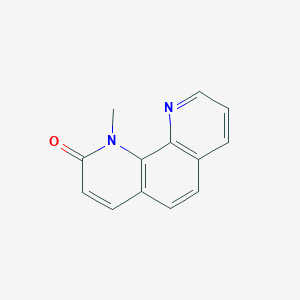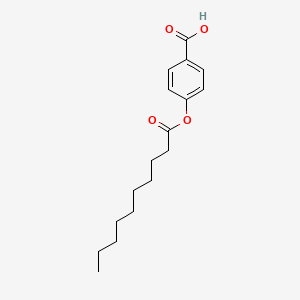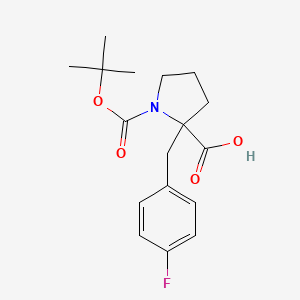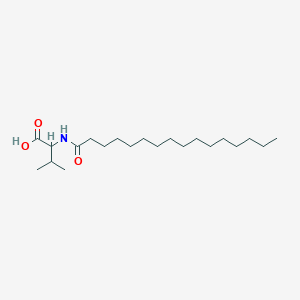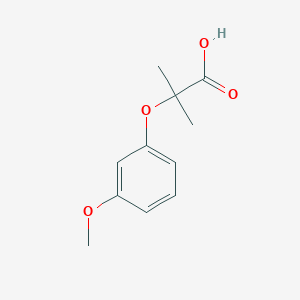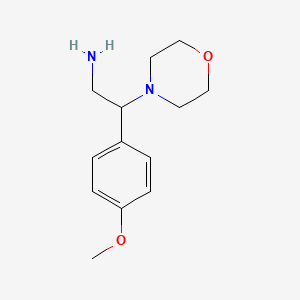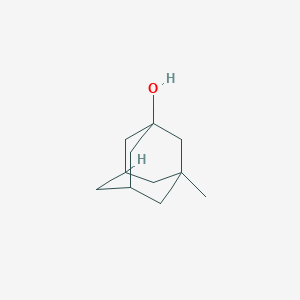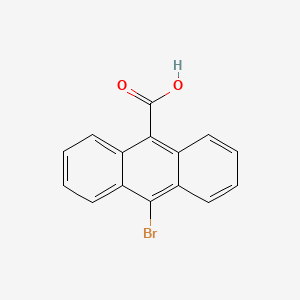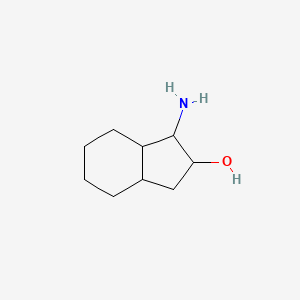
1-Aminooctahydro-1H-inden-2-ol
Overview
Description
1-Aminooctahydro-1H-inden-2-ol, also known as tetrahydroharmine, is a naturally occurring alkaloid found in several plant species, including Banisteriopsis caapi and Peganum harmala. It is a member of the beta-carboline family of compounds and has been studied for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 1-Aminooctahydro-1H-inden-2-ol involves its inhibition of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin and dopamine in the brain. This increase in neurotransmitter levels has been associated with improvements in mood, cognition, and motor function.
Biochemical And Physiological Effects
In addition to its effects on neurotransmitter levels, 1-Aminooctahydro-1H-inden-2-ol has been shown to have antioxidant and anti-inflammatory properties. It has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Aminooctahydro-1H-inden-2-ol in lab experiments is its selectivity for MAO-A, which allows for targeted modulation of neurotransmitter levels. However, its relatively low potency compared to other MAO inhibitors may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-Aminooctahydro-1H-inden-2-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further investigation into its antioxidant and anti-inflammatory properties may reveal additional therapeutic applications. Finally, the development of more potent and selective MAO-A inhibitors based on the structure of 1-Aminooctahydro-1H-inden-2-ol may lead to the discovery of new treatments for a variety of neurological disorders.
Scientific Research Applications
1-Aminooctahydro-1H-inden-2-ol has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. It has been shown to act as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine.
properties
IUPAC Name |
1-amino-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h6-9,11H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWLJSCPMJUGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400692 | |
| Record name | 1-Aminooctahydro-1H-inden-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminooctahydro-1H-inden-2-ol | |
CAS RN |
62210-18-8 | |
| Record name | 1-Aminooctahydro-1H-inden-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



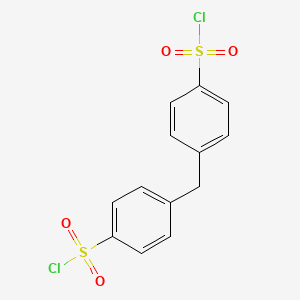
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)
